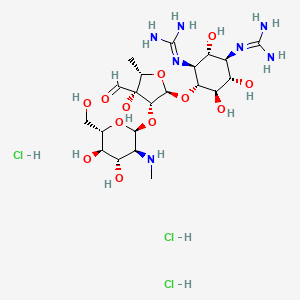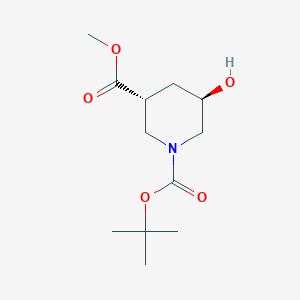
rac-1-tert-butyl 3-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester: is a complex organic compound with the molecular formula C12H21NO5 and a molecular weight of 259.30 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester typically involves the esterification of 1,3-piperidinedicarboxylic acid with appropriate alcohols under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine derivatives. The process includes protection and deprotection steps to ensure the selective formation of the desired ester. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting esters to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving piperidine derivatives .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of trans-1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) ester
- 1,3-piperidinedicarboxylic acid, 5-hydroxy-, 3-methyl ester
- 1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester
Uniqueness: Trans-1,3-piperidinedicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 3-methyl ester is unique due to its specific ester configuration and the presence of both hydroxyl and ester functional groups. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its similar compounds .
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl (3R,5R)-5-hydroxypiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Clé InChI |
DFZMPKMSTNKZKL-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


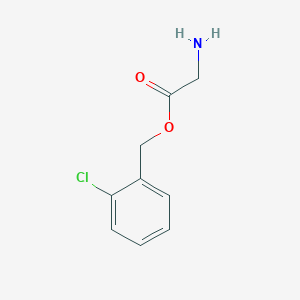
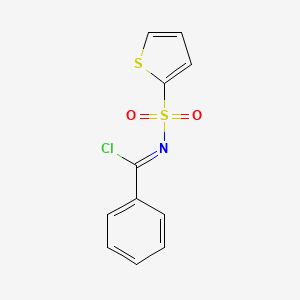
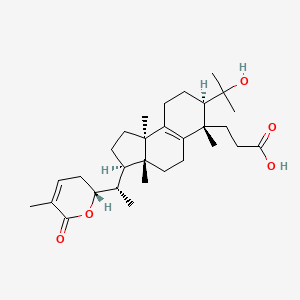
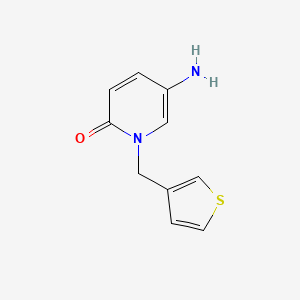
![Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene](/img/structure/B13065682.png)
![2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065683.png)

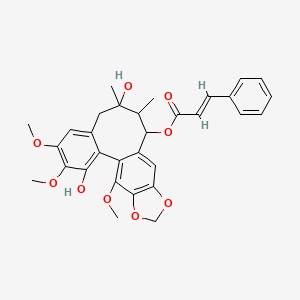
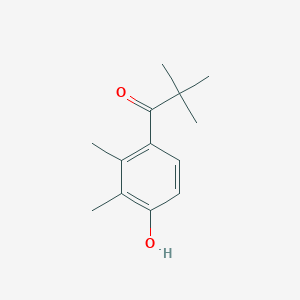
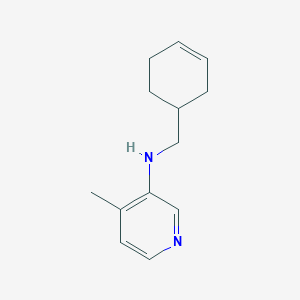
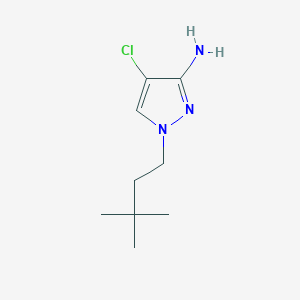
![4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065721.png)
![Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13065734.png)
